REACTION_CXSMILES
|
[BH3-]C#N.[Na+].C([OH:9])(C)(C)C.I[CH:11]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O=O>O>[C:14]1([CH2:13][CH2:12][CH:11]([OH:9])[CH2:20][CH2:21][CH2:22][CH3:23])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
31.4 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
Bu2(t-Bu)SnCl
|
Quantity
|
3.5 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
3-iodo-1-phenylheptane
|
Quantity
|
75.5 mg
|
Type
|
reactant
|
Smiles
|
IC(CCC1=CC=CC=C1)CCCC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction vessel (30 ml, a two-neck, eggplant type flask) is subjected to nitrogen gas
|
Type
|
CUSTOM
|
Details
|
purging
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then incubated on an oil bath at 60° C
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (15 ml×4)
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (silica gel 2 g, ethyl acetate/hexane 20%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC(CCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.9 mg | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |